alpha,alpha-Dimethyl-4-nitrobenzyl methyl sulfide
Description
alpha,alpha-Dimethyl-4-nitrobenzyl methyl sulfide (C₁₀H₁₃NO₂S) is a sulfur-containing aromatic compound characterized by a nitro group (-NO₂) at the para position of a benzyl moiety and two methyl groups attached to the alpha carbon of the sulfide group. Its molecular weight is approximately 211.28 g/mol, as derived from its linear molecular formula .
Properties
CAS No. |
113109-61-8 |
|---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
1-(2-methylsulfanylpropan-2-yl)-4-nitrobenzene |
InChI |
InChI=1S/C10H13NO2S/c1-10(2,14-3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3 |
InChI Key |
WTMRQRDRQTXCMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])SC |
Origin of Product |
United States |
Preparation Methods
The synthesis of alpha,alpha-Dimethyl-4-nitrobenzyl methyl sulfide typically involves the reaction of alpha,alpha-dimethyl-4-nitrobenzyl chloride with sodium methyl sulfide . The reaction is carried out under controlled conditions to ensure the purity and yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Alpha,alpha-Dimethyl-4-nitrobenzyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Scientific Research Applications
Alpha,alpha-Dimethyl-4-nitrobenzyl methyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of sulfide chemistry.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways involving sulfides.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting specific biochemical pathways.
Mechanism of Action
The mechanism of action of alpha,alpha-Dimethyl-4-nitrobenzyl methyl sulfide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfide group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features
Key Observations :
- Nitro vs. Sulfone Groups : Replacing the sulfide group in the target compound with a sulfone (as in the phenyl sulfone derivative) increases molecular weight and polarity due to the sulfone's two oxygen atoms. This enhances stability and resistance to oxidation .
- Electron Effects: The nitro group in the target compound is a strong electron-withdrawing group, whereas the dimethylamino group in the dithiolethione analog (C₁₁H₁₁NS₃) is electron-donating, altering reactivity in substitution or redox reactions .
- Sulfur Linkage Diversity : The dithiolethione compound contains a sulfur-rich heterocyclic core, which may confer unique coordination properties in metal-binding applications compared to the simpler sulfide linkage in the target compound .
Physicochemical and Application Comparisons
Table 2: Physicochemical and Industrial Relevance
Key Findings :
- Sulfide Scavenging Potential: The target compound’s sulfide group aligns with industrial strategies for removing corrosive sulfides from hydrocarbon streams, as discussed in gas sweetening processes .
- Stability Trade-offs : The phenyl sulfone derivative’s sulfone group offers superior oxidative stability compared to the sulfide group, making it more suitable for long-term storage or harsh reaction conditions .
- Regulatory Context: Compounds like 4-methylthiophenol (CAS 90-15-3) and nitrosoguanidine (CAS 144-62-7) are regulated under hazardous waste guidelines , but the target compound’s regulatory status remains unspecified in the evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
